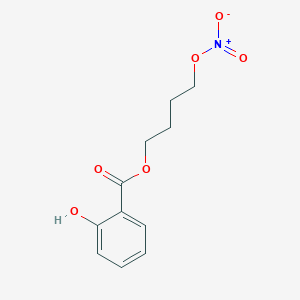![molecular formula C9H6F4O5S B14257602 Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 378231-17-5](/img/structure/B14257602.png)
Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate ester, a fluorine atom, and a trifluoromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of 3-fluorobenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates where the trifluoromethanesulfonyl group is replaced by the nucleophile.
Hydrolysis: The major product is 3-fluorobenzoic acid.
Reduction: The major product is 3-fluoro-2-hydroxybenzoate.
Scientific Research Applications
Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can enhance the compound’s reactivity and facilitate its binding to enzymes or receptors. The fluorine atom can also influence the compound’s electronic properties, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the benzoate ester and fluorine atom.
Methyl 3-fluoro-2-methylbenzoate: Similar benzoate ester structure but lacks the trifluoromethanesulfonyl group.
Uniqueness
Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of both the trifluoromethanesulfonyl group and the fluorine atom on the benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
378231-17-5 |
|---|---|
Molecular Formula |
C9H6F4O5S |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C9H6F4O5S/c1-17-8(14)5-3-2-4-6(10)7(5)18-19(15,16)9(11,12)13/h2-4H,1H3 |
InChI Key |
KPRTWSNWZLQIDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



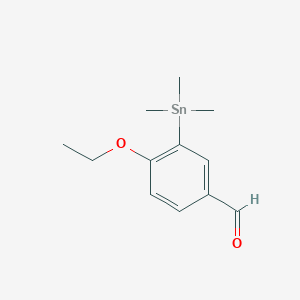

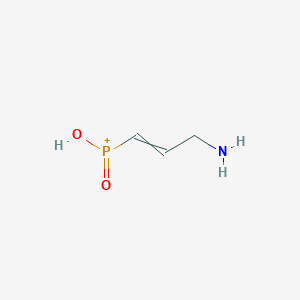
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
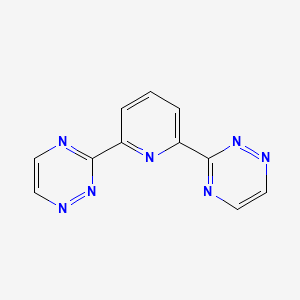
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

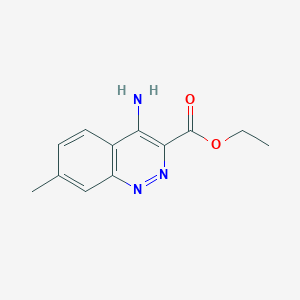

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
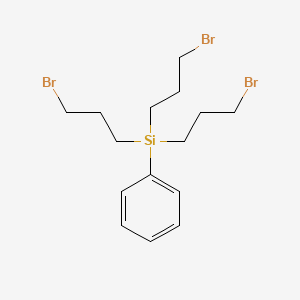
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
